N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide is an organic compound with a complex structure that includes both aminium and bromide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide typically involves a multi-step process. One common method includes the reaction of N,N-dimethylamine with 2-oxopropyl bromide to form the intermediate N,N-dimethyl-N-(2-oxopropyl)amine. This intermediate is then reacted with buta-1,3-diene under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aminium compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the aminium group allows for interactions with negatively charged sites on proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N-(2-oxopropyl)amine
- Buta-1,3-diene
- N,N-Dimethylamine
Uniqueness
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both aminium and bromide groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
105775-43-7 |
---|---|
Molekularformel |
C9H16BrNO |
Molekulargewicht |
234.13 g/mol |
IUPAC-Name |
buta-1,3-dienyl-dimethyl-(2-oxopropyl)azanium;bromide |
InChI |
InChI=1S/C9H16NO.BrH/c1-5-6-7-10(3,4)8-9(2)11;/h5-7H,1,8H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HCLRAZSDDNKWPX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)C[N+](C)(C)C=CC=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.